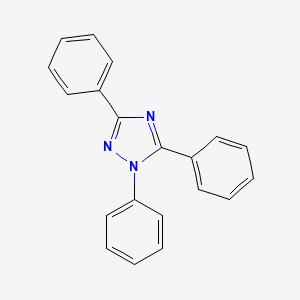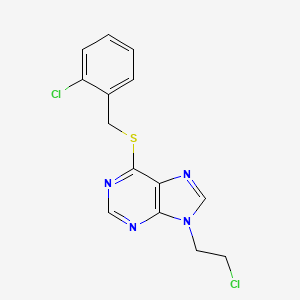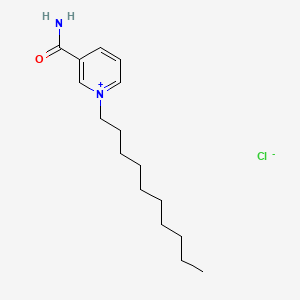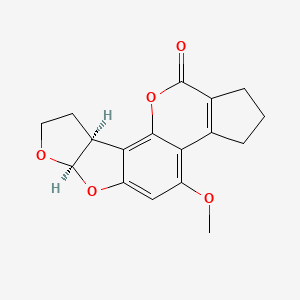
Tetrahydrodeoxoaflatoxin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrodeoxoaflatoxin B1 is a derivative of aflatoxin B1, a potent mycotoxin produced by certain species of Aspergillus fungi. This compound is of significant interest due to its structural modifications, which may alter its biological activity and toxicity compared to its parent compound, aflatoxin B1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrodeoxoaflatoxin B1 involves the hydrogenation of aflatoxin B1. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the aflatoxin B1 molecule to its tetrahydrodeoxo form .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial hydrogenation reactors, which can handle higher volumes of reactants and maintain precise control over reaction conditions. The purification of the final product is achieved through chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrodeoxoaflatoxin B1 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can be achieved using stronger reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce further reduced forms of the compound .
Applications De Recherche Scientifique
Tetrahydrodeoxoaflatoxin B1 has several scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of aflatoxin derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential effects on cellular processes and its role in carcinogenesis.
Industry: Utilized in the development of detection methods for aflatoxin contamination in food and feed products
Mécanisme D'action
The mechanism of action of tetrahydrodeoxoaflatoxin B1 involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. It also induces oxidative stress by generating reactive oxygen species, which can damage cellular structures and disrupt normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aflatoxin B1: The parent compound, known for its high toxicity and carcinogenicity.
Aflatoxin G1: Another aflatoxin with similar toxicological properties.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1, found in milk and dairy products.
Uniqueness
Tetrahydrodeoxoaflatoxin B1 is unique due to its structural modifications, which may result in different biological activities and toxicities compared to its parent compound. These differences make it a valuable compound for studying the structure-activity relationships of aflatoxins and developing strategies to mitigate their harmful effects .
Propriétés
Numéro CAS |
1503-44-2 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one |
InChI |
InChI=1S/C17H16O5/c1-19-11-7-12-14(10-5-6-20-17(10)21-12)15-13(11)8-3-2-4-9(8)16(18)22-15/h7,10,17H,2-6H2,1H3/t10-,17+/m0/s1 |
Clé InChI |
QXRAODUQDRHZQC-DYZYQPBXSA-N |
SMILES isomérique |
COC1=C2C3=C(CCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |
SMILES canonique |
COC1=C2C3=C(CCC3)C(=O)OC2=C4C5CCOC5OC4=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


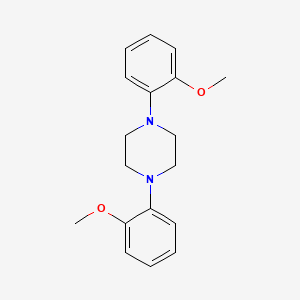

![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
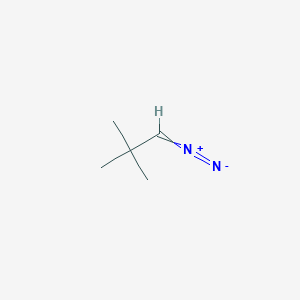
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14751117.png)
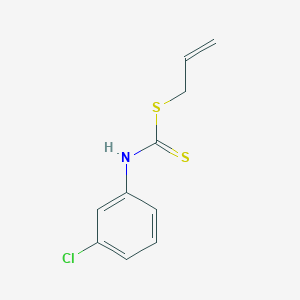

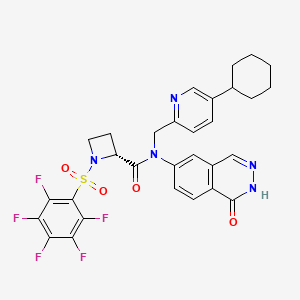
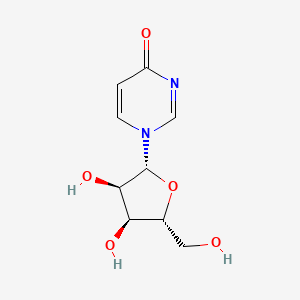
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
